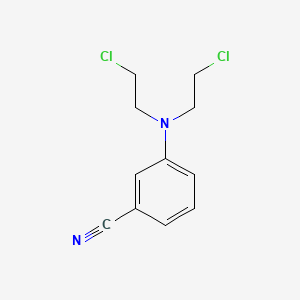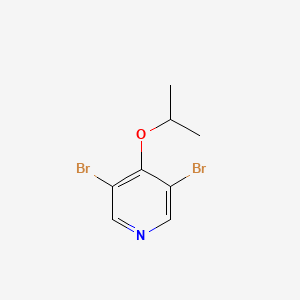
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one is a chemical compound with the molecular formula C10H5F3N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of nitro and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one typically involves the nitration of 4-(trifluoromethyl)quinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-amino-4-(trifluoromethyl)quinolin-2(3H)-one.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to its targets.
相似化合物的比较
Similar Compounds
4-(trifluoromethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-amino-4-(trifluoromethyl)quinolin-2(3H)-one: The reduced form of the nitro compound, with different chemical and biological properties.
6-nitroquinoline: Lacks the trifluoromethyl group, affecting its overall reactivity and applications.
Uniqueness
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H5F3N2O3 |
|---|---|
分子量 |
258.15 g/mol |
IUPAC 名称 |
6-nitro-4-(trifluoromethyl)-3H-quinolin-2-one |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-3H,4H2 |
InChI 键 |
WWWYAWZUZUTNHC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C2C=C(C=CC2=NC1=O)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


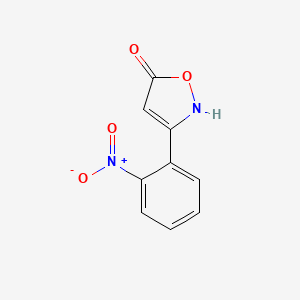

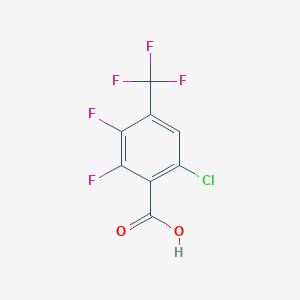
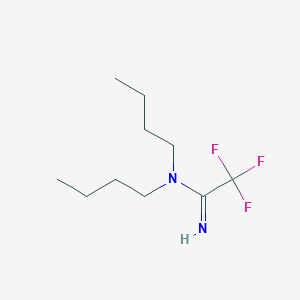
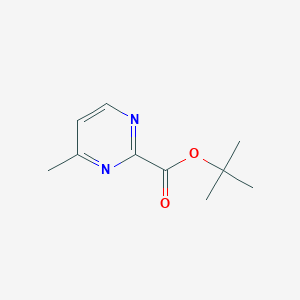

![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)
